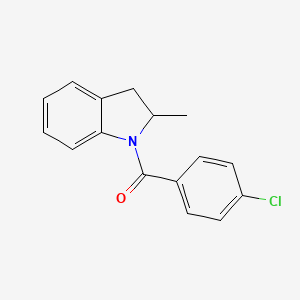![molecular formula C18H21NO5 B2959643 1-({2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)-1-methylethyl acetate CAS No. 2097889-02-4](/img/structure/B2959643.png)
1-({2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)-1-methylethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “1-({2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)-1-methylethyl acetate” has been reported. For instance, a new poly(N-allyl-tetrasubstituted imidazole) containing furan rings and a benzene ring was synthesized starting from 1-allyl-4,5-di(furan-2-yl)-2-phenyl-1H-imidazole using benzoyl peroxide as an initiator coupled with the mixture of benzene and water as solvents .Molecular Structure Analysis
The molecular structure of “1-({2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)-1-methylethyl acetate” can be analyzed using various techniques. For instance, the character of the H-1 orbital is of σ (bonding) type and that of the LUMO is of σ* (antibonding) type .Chemical Reactions Analysis
The chemical reactions involving “1-({2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)-1-methylethyl acetate” can be analyzed using various methods. For instance, the Paal–Knorr synthesis is a reaction used to synthesize substituted furans, pyrroles, or thiophenes from 1,4-diketones .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-({2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)-1-methylethyl acetate” can be analyzed using various techniques. For instance, the DFT calculated C-H stretching mode of the titled molecule was found at 3052 cm−1 with 81% PED, and another stretching mode was located at 3123 cm−1, which corresponds to the methyl group attached to the furan molecule .Scientific Research Applications
Organic Synthesis Applications
1-Carbamoyl-2-oxopropyl acetate derivatives, which share structural similarities with 1-({2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)-1-methylethyl acetate, have been synthesized through an acetoxylation process. This method employs (diacetoxyiodo)benzene (DIB) as the oxidant, highlighting the potential of such compounds in organic synthesis. The process is noted for its mild reaction conditions, excellent yields, and good substrate scope, making it a valuable protocol for the synthesis of complex organic molecules (Liu et al., 2011).
Antiprotozoal Activity
Research into novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which include furan-2-yl motifs similar to the target compound, has demonstrated significant antiprotozoal activities. These compounds exhibit potent in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, showcasing the therapeutic potential of furan-containing compounds in treating protozoal infections (Ismail et al., 2004).
Biological Activity Against Cancer Cell Lines
Methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, including those with structural features similar to the compound of interest, have been studied for their cytotoxicity against various cancer cell lines. Specifically, the amine derivative demonstrated potent biological activity with an IC50 of 62.37 µg/mL against the HeLa cell line and exhibited antimicrobial activity against photogenic bacteria, highlighting the potential of furan derivatives in cancer research and antimicrobial applications (Phutdhawong et al., 2019).
Future Directions
The future directions of “1-({2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)-1-methylethyl acetate” can be inferred from similar compounds. For instance, a compound with a similar structure showed potent tyrosinase inhibitory activity, suggesting that it might be a worthy candidate for the development of an antipigmentation agent .
properties
IUPAC Name |
[1-[[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]amino]-2-methyl-1-oxopropan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-12(20)24-18(2,3)17(22)19-11-15(21)13-6-8-14(9-7-13)16-5-4-10-23-16/h4-10,15,21H,11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWQLWCDATZLKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCC(C1=CC=C(C=C1)C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)-1-methylethyl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

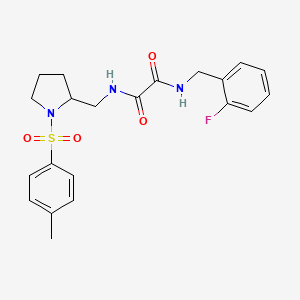
![Methyl 4-{imidazo[1,2-a]pyridin-2-yl}benzoate](/img/structure/B2959563.png)
![6-Acetyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2959564.png)
![3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2959565.png)
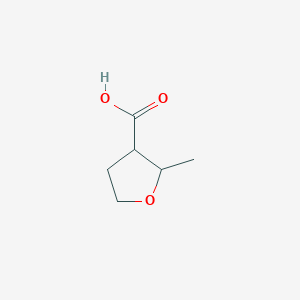
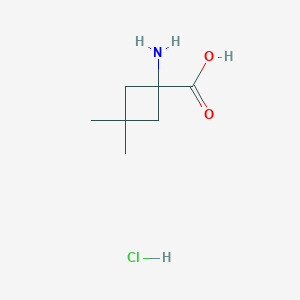
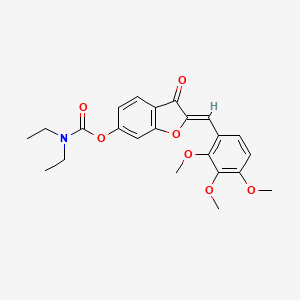
![Ethyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2959574.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B2959575.png)
![3-(2-Morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2959577.png)
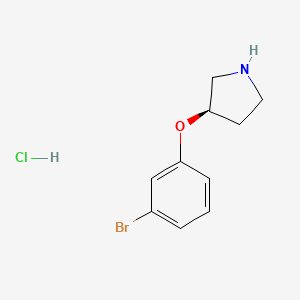
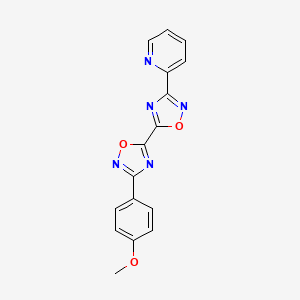
![(3r,5r,7r)-N-([2,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide](/img/structure/B2959581.png)
